Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
In the realm of organic synthesis and material science, this compound serves as a crucial building block. For instance, its reactivity with different reagents can lead to the formation of complex molecules with potential applications in creating new materials or pharmaceuticals. The study on "Methyl-3-aminothiophene-2-carboxylate" by Tao et al. (2020) highlights its role as a key intermediate in organic synthesis, demonstrating its importance in the development of novel compounds with potential applications in various fields such as medicine, dyes, and pesticides (Tao et al., 2020).
Pharmacological and Biological Research
The structural complexity of "Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate" allows it to interact with biological systems in unique ways, making it a valuable tool in pharmacological research. For example, compounds derived from it may exhibit biological activities that can be harnessed for therapeutic purposes. Studies like that of Basu Baul et al. (2009), which discusses the synthesis and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes, illustrate the potential medicinal applications of derivatives of this compound (Basu Baul et al., 2009).
Chemical Modification and Derivative Synthesis
The versatility of "this compound" extends to its ability to undergo various chemical modifications, leading to a wide array of derivatives with enhanced or novel properties. This adaptability is crucial for the development of new chemical entities with improved performance in their respective applications. Research on the nitration of methyl-3-hydroxy- and 5-methyl-3-hydroxy-thiophene-2-carboxylate, and the subsequent chemistry of the products, by Barker et al. (2001), provides insight into how modifications of this compound can lead to new materials with potentially valuable properties (Barker et al., 2001).
Mechanism of Action
Target of Action
The compound “Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate” is a complex organic molecule that contains a quinoxaline moiety. Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, the targets of this compound could potentially include various enzymes or receptors involved in these biological processes.
Mode of Action
Many bioactive compounds work by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the biological activities associated with quinoxaline derivatives, it could potentially impact pathways related to inflammation, viral replication, or cell proliferation .
Properties
IUPAC Name |
methyl 5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-7-10(17(23)24-2)16(25-9)20-14(21)8-13-15(22)19-12-6-4-3-5-11(12)18-13/h3-7,13,18H,8H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAQKILEPFQNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.